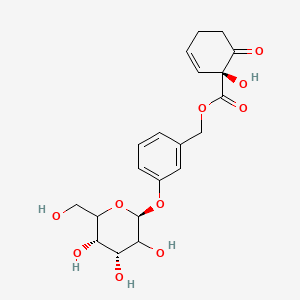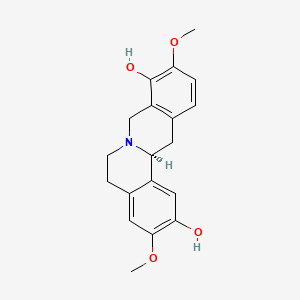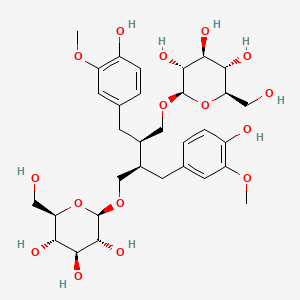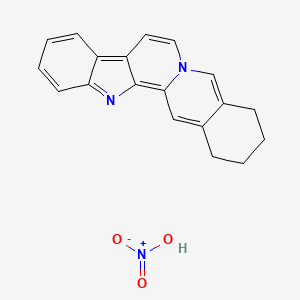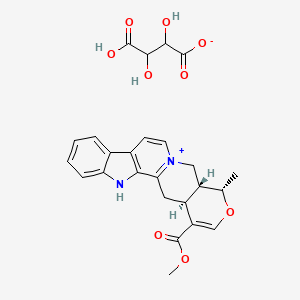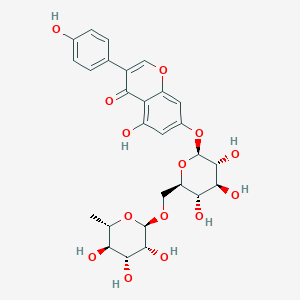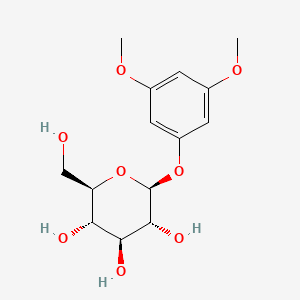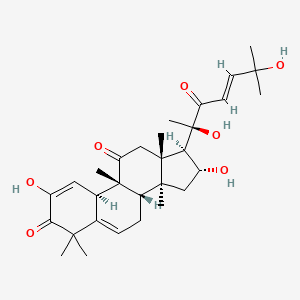![molecular formula C49H60F2N4O14 B600776 (2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14R,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate CAS No. 1201898-17-0](/img/structure/B600776.png)
(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14R,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vinflunine Tartrate, also known as F12158, is a novel fluorinated vinca alkaloid. It belongs to the vinca alkaloid family, which includes well-known anticancer agents like vinblastine and vincristine. Vinflunine Tartrate was originally discovered by the team led by Professor Jean-Claude Jacquesy at Poitiers University . Developed by Laboratoires Pierre Fabre, it was later licensed to Bristol-Myers Squibb.
Preparation Methods
Synthetic Routes: Vinflunine Tartrate is synthesized from the natural product vinflunine, which is derived from the Madagascar periwinkle plant (Catharanthus roseus). The synthetic route involves several steps, including fluorination to introduce the unique fluorine atom. Unfortunately, specific details of the synthetic pathway are not widely available in the public domain.
Industrial Production: The industrial production of Vinflunine Tartrate remains proprietary. it is likely that large-scale synthesis involves optimized processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Vinflunine Tartrate primarily undergoes reactions related to its tubulin-interacting activity. As a microtubule inhibitor, it affects microtubule dynamics, exhibiting anticancer, anti-angiogenic, vascular-disrupting, and antimetastatic properties.
Common reactions include:
Microtubule Stabilization: Vinflunine stabilizes microtubules by slowing down their growth rate and increasing their duration.
Mitotic Arrest: It induces mitotic accumulation, leading to cell cycle arrest.
Apoptosis Induction: Vinflunine triggers apoptosis in cancer cells, particularly through the mitochondrial pathway.
Reagents and Conditions: Specific reagents and conditions for Vinflunine Tartrate reactions are not publicly disclosed. its effects on microtubules suggest interactions with tubulin proteins and cellular components.
Scientific Research Applications
Vinflunine Tartrate has found applications in various scientific fields:
Oncology: It is investigated for treating bladder cancer and other malignancies.
Angiogenesis Research: Due to its anti-angiogenic properties, it plays a role in understanding blood vessel formation.
Metastasis Inhibition: Vinflunine’s antimetastatic effects are relevant in cancer research.
Vascular Disruption: It disrupts tumor blood vessels, affecting tumor growth.
Mechanism of Action
Vinflunine Tartrate’s mechanism involves interactions with microtubules. It inhibits dynamic instability, affecting cell division and migration. The exact molecular targets and pathways remain an active area of research.
Comparison with Similar Compounds
Vinflunine Tartrate stands out due to its fluorination and unique properties. While it shares similarities with other vinca alkaloids, its specific fluorinated structure sets it apart.
Similar Compounds:- Vinblastine
- Vincristine
- Vinorelbine
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14R,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H54F2N4O8.C4H6O6/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44;5-1(3(7)8)2(6)4(9)10/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3;1-2,5-6H,(H,7,8)(H,9,10)/t26-,27-,36+,37-,38-,42-,43-,44+,45+;1-,2-/m11/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXONSEMUKVZUON-SYVFVGEFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(C[C@H]7C[C@H](CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H60F2N4O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692888 |
Source


|
| Record name | PUBCHEM_53245637 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
967.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201898-17-0 |
Source


|
| Record name | PUBCHEM_53245637 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
